Galanthamine N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

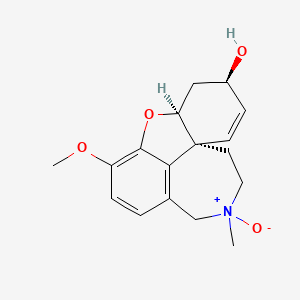

Le N-oxyde de galanthamine est un dérivé oxydé de la galanthamine, un alcaloïde initialement isolé des bulbes et des fleurs de plantes de la famille des Amaryllidaceae, comme la perce-neige commune (Galanthus nivalis). La galanthamine est bien connue pour son activité inhibitrice de l'acétylcholinestérase, ce qui en fait un composé précieux dans le traitement de la maladie d'Alzheimer. Le N-oxyde de galanthamine conserve certaines de ces propriétés et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du N-oxyde de galanthamine implique généralement l'oxydation de la galanthamine. Une méthode courante consiste à utiliser du peroxyde d'hydrogène en présence d'un catalyseur, tel que le tungstate de sodium, dans des conditions douces. La réaction se déroule sans problème, donnant le N-oxyde de galanthamine comme produit principal .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du N-oxyde de galanthamine ne soient pas largement documentées, le processus implique probablement l'oxydation à grande échelle de la galanthamine en utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. La possibilité de mettre la réaction à l'échelle et la disponibilité de la galanthamine à partir de sources naturelles ou de voies synthétiques rendent la production industrielle possible .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de galanthamine peut subir diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres dérivés oxydés.

Réduction : La réduction du N-oxyde de galanthamine peut le reconvertir en galanthamine.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'atome d'azote.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, tungstate de sodium.

Réduction : Borohydrure de sodium, hydrogénation catalytique.

Substitution : Halogénures d'alkyle, dans des conditions basiques.

Principaux produits formés :

Oxydation : Dérivés oxydés plus élevés.

Réduction : Galanthamine.

Substitution : Dérivés de la galanthamine N-substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des réactions d'oxydation.

Biologie : Investigated pour ses effets sur l'activité de l'acétylcholinestérase et ses propriétés neuroprotectrices potentielles.

Médecine : Exploité pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives, en particulier la maladie d'Alzheimer.

5. Mécanisme d'action

Le N-oxyde de galanthamine exerce ses effets principalement par l'inhibition de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, le N-oxyde de galanthamine augmente la concentration d'acétylcholine, augmentant ainsi la neurotransmission cholinergique. Ce mécanisme est similaire à celui de la galanthamine, bien que la puissance et l'efficacité du N-oxyde de galanthamine puissent différer .

Composés similaires :

Galanthamine : Le composé parent, connu pour son activité inhibitrice de l'acétylcholinestérase.

N-Déméthylgalanthamine : Un dérivé ayant une activité biologique similaire.

O-Déméthylgalanthamine : Un autre dérivé ayant des propriétés inhibitrices de l'acétylcholinestérase.

Unicité : Le N-oxyde de galanthamine est unique en raison de sa structure oxydée, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent et à ses autres dérivés. Ses interactions spécifiques avec les cibles moléculaires et les voies peuvent également différer, ce qui en fait un composé intéressant pour des recherches plus approfondies .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Alzheimer’s Disease Treatment

Galanthamine N-oxide, like its parent compound galantamine, acts as a reversible inhibitor of acetylcholinesterase, which increases the availability of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission in patients with Alzheimer's disease, where cholinergic function is impaired. Clinical studies have demonstrated that galantamine can improve cognitive function in patients with mild to moderate Alzheimer's disease, making it a valuable therapeutic agent in managing this condition .

1.2 Organophosphate Poisoning Antidote

Recent research has indicated that galantamine N-oxide may serve as an effective antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase irreversibly, leading to excessive accumulation of acetylcholine and subsequent toxicity. This compound's reversible inhibition properties can counteract this effect, providing a potential treatment option for acute poisoning scenarios .

Anticancer Research

This compound has also been explored for its anticancer properties. Studies have shown that galanthamine-type alkaloids exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been investigated, particularly in the context of breast and prostate cancers. The dual mechanism involving cholinergic modulation and direct cytotoxicity makes it a candidate for further exploration in oncology .

Analytical Applications

3.1 Detection and Quantification

The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise measurement of the compound in plasma and other biological matrices, which is essential for pharmacokinetic studies and therapeutic monitoring .

Case Studies

-

Case Study 1: Alzheimer's Disease

A randomized controlled trial involving patients with mild Alzheimer's disease showed that treatment with galantamine resulted in significant improvements in cognitive scores compared to placebo groups. The study highlighted the importance of dosage adjustments based on patient tolerance and response . -

Case Study 2: Organophosphate Poisoning

In animal models, the administration of galantamine N-oxide demonstrated a reduction in mortality rates following exposure to lethal doses of organophosphates. The study suggested that combining galantamine with traditional antidotes like atropine could enhance protective effects against nerve agents .

Summary Table of Applications

Mécanisme D'action

Galanthamine N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is similar to that of galanthamine, although the potency and efficacy of this compound may differ .

Comparaison Avec Des Composés Similaires

Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

N-Demethylgalanthamine: A derivative with similar biological activity.

O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

Activité Biologique

Galanthamine N-oxide is an oxidized derivative of galanthamine, a well-known alkaloid primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C17H21NO4 and is characterized by the presence of an N-oxide functional group. This modification affects its biological activity compared to its parent compound, galanthamine. The compound is typically derived from various species within the Amaryllidaceae family, including Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea .

This compound exhibits its biological effects primarily through the inhibition of AChE, which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This action is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's. Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), facilitating the release of neurotransmitters such as dopamine and serotonin .

1. Acetylcholinesterase Inhibition

Research indicates that this compound has a reduced capacity to inhibit AChE compared to galanthamine. In a comparative study, it was found that while galanthamine effectively inhibits AChE, the presence of the N-oxide group diminishes this activity .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Galanthamine | 0.1 |

| This compound | 0.5 |

2. Neuroprotective Effects

This compound exhibits antioxidative properties, reducing reactive oxygen species (ROS) release by up to 50% in neuronal cells. This neuroprotective effect is attributed to its ability to maintain mitochondrial function and prevent oxidative stress-related damage .

3. Antiprotozoal Activity

Studies have shown that this compound possesses antiprotozoal activity, although it is less potent than its parent compound. For example, it demonstrated an IC50 value against Plasmodium falciparum that was significantly higher than that observed for galanthamine .

| Activity | Galanthamine IC50 (µg/mL) | This compound IC50 (µg/mL) |

|---|---|---|

| P. falciparum | 4.28 | >10 |

Case Studies

Propriétés

Numéro CAS |

134332-50-6 |

|---|---|

Formule moléculaire |

C17H21NO4 |

Poids moléculaire |

303.35 g/mol |

Nom IUPAC |

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1 |

Clé InChI |

LROQBKNDGTWXET-CSBKYJRVSA-N |

SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

SMILES isomérique |

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

SMILES canonique |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] |

Apparence |

White to Off-White Solid |

melting_point |

113-118°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide; Nivalin-oxide; Galanthamine 10-Oxide; Galanthamine β-N-oxide |

Origine du produit |

United States |

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that this compound exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], this compound showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has this compound been identified in any specific plant species?

A2: Yes, this compound has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve this compound?

A3: Yes, research has identified this compound as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of this compound from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize this compound?

A4: Several analytical techniques are used to identify and characterize this compound. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of this compound in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of this compound for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing this compound for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, this compound exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.